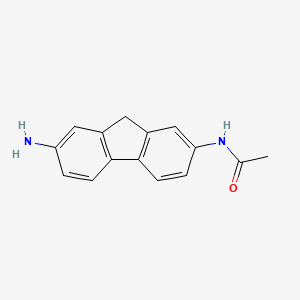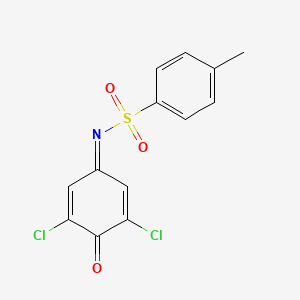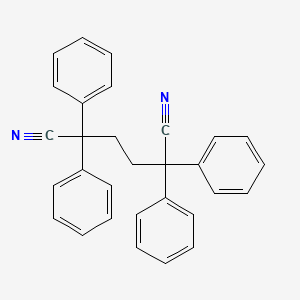
3,3'-(1,1,3,3-Tetraoxido-5-phenyl-1,3-dithiane-2,2-diyl)dipropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE: is a complex organic compound characterized by its unique structure, which includes cyano, tetraoxo, phenyl, and dithian groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dithian ring: This can be achieved through the reaction of a suitable dithiol with a ketone or aldehyde under acidic conditions.
Introduction of the cyano group: This step might involve the use of cyanide sources such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Addition of the tetraoxo and phenyl groups: These groups can be introduced through various organic reactions, such as Friedel-Crafts acylation or oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert cyano groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In an industrial setting, it could act as a catalyst, facilitating certain chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Examples include 3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE analogs with different substituents on the phenyl ring or variations in the dithian ring structure.
3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE: can be compared with other compounds containing cyano, tetraoxo, phenyl, and dithian groups.
Uniqueness
The uniqueness of 3-(2-(2-CYANO-ET)-1,1,3,3-TETRAOXO-5-PHENYL-,-(1,3)DITHIAN-2-YL)-PROPIONITRILE lies in its specific combination of functional groups, which can impart unique chemical and physical properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C16H18N2O4S2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
3-[2-(2-cyanoethyl)-1,1,3,3-tetraoxo-5-phenyl-1,3-dithian-2-yl]propanenitrile |
InChI |
InChI=1S/C16H18N2O4S2/c17-10-4-8-16(9-5-11-18)23(19,20)12-15(13-24(16,21)22)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-9,12-13H2 |
Clave InChI |
HGHZREKIVZXDLR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS(=O)(=O)C(S1(=O)=O)(CCC#N)CCC#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11964764.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11964766.png)
![4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol](/img/structure/B11964772.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964786.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964791.png)
![isopropyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964793.png)
![5-(Diethylamino)-2-((E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11964801.png)



